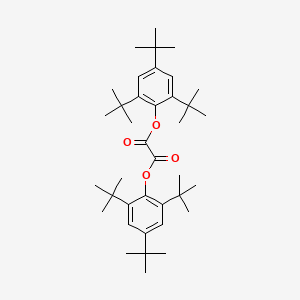
Bis(2,4,6-tri-tert-butylphenyl) ethanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,4,6-tri-tert-butylphenyl) ethanedioate is an organometallic compound characterized by the presence of two 2,4,6-tri-tert-butylphenyl groups attached to an ethanedioate (oxalate) moiety. This compound is known for its significant steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4,6-tri-tert-butylphenyl) ethanedioate typically involves the reaction of 2,4,6-tri-tert-butylphenol with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the desired ethanedioate compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Bis(2,4,6-tri-tert-butylphenyl) ethanedioate can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Bis(2,4,6-tri-tert-butylphenyl) ethanedioate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a stabilizer for reactive intermediates.
Biology: Investigated for its potential antioxidant properties due to the phenolic groups.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as an additive in polymers to enhance stability and performance.
Mechanism of Action
The mechanism of action of Bis(2,4,6-tri-tert-butylphenyl) ethanedioate involves its interaction with molecular targets through its phenolic groups. These groups can donate electrons, making the compound an effective antioxidant. The bulky tert-butyl groups provide steric protection, enhancing the stability of the compound and its derivatives .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: A related compound with similar steric hindrance but lacking the ethanedioate moiety.
Bis(2,4-di-tert-butylphenyl) phosphate: Another compound with similar bulky phenyl groups but different functional groups.
Properties
CAS No. |
61417-97-8 |
|---|---|
Molecular Formula |
C38H58O4 |
Molecular Weight |
578.9 g/mol |
IUPAC Name |
bis(2,4,6-tritert-butylphenyl) oxalate |
InChI |
InChI=1S/C38H58O4/c1-33(2,3)23-19-25(35(7,8)9)29(26(20-23)36(10,11)12)41-31(39)32(40)42-30-27(37(13,14)15)21-24(34(4,5)6)22-28(30)38(16,17)18/h19-22H,1-18H3 |
InChI Key |
AMZAIWANFACRGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OC(=O)C(=O)OC2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















